Bis(4-fluorophenyl) sulfoxide
Overview
Description
Bis(4-fluorophenyl) sulfoxide is a chemical compound with the molecular formula (C6H4F)2SO . It is a sulfoxide derivative with two 4-fluorophenyl groups attached to the sulfur atom . This compound is commonly used as a reactant in organic synthesis and chemical research . It has potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
This compound can be synthesized from 4,4′-difluorodiphenyl sulfide . The general procedure involves the oxidation of sulfides into sulfoxides using urea-hydrogen peroxide adduct (UHP) and cyanuric chloride . The reaction conditions, such as solvent, reaction temperature, and total monomer concentration, are important factors affecting the yield and molecular weight of the product .Molecular Structure Analysis
The molecular formula of this compound is C12H8F2OS . It has an average mass of 238.253 Da and a monoisotopic mass of 238.026398 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.253 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 347.3±27.0 °C at 760 mmHg . The melting point is reported to be between 46.6-47.0℃ .Mechanism of Action
While the precise mechanism of action remains somewhat elusive, scientists speculate that Bis(4-fluorophenyl) sulfoxide’s impact stems from its ability to form hydrogen bonds with other molecules . These interactions can subsequently influence the structure and function of proteins and other molecules, ultimately leading to notable changes in the biochemical and physiological processes of cells . It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and nitric oxide synthase. It also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)sulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYKABJIEOOUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514095 | |
Record name | 1,1'-Sulfinylbis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-25-5 | |
Record name | 1,1'-Sulfinylbis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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